2-Amino-3-(methylamino)pyrazine
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Overview
Description
2-Amino-3-(methylamino)pyrazine: is a heterocyclic aromatic compound with the molecular formula C5H8N4 . It is a derivative of pyrazine, characterized by the presence of an amino group at the second position and a methylamino group at the third position of the pyrazine ring.
Mechanism of Action
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a variety of biological activities .
Mode of Action
For instance, some pyrazine derivatives have been shown to interact with metal ions, forming complexes that exhibit biological activity .
Biochemical Pathways
For example, some pyrazine derivatives have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that pyrazine derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a process in which some pyrazine derivatives are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylamino)pyrazine can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropyrazine with methylamine under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 2,3-Dichloropyrazine
Reagent: Methylamine
Another method involves the reduction of 2,3-dinitropyrazine followed by methylation. The steps are:
Reduction: 2,3-Dinitropyrazine is reduced using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The resulting 2,3-diaminopyrazine is then methylated using methyl iodide in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methylamino)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino and methylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
2-Amino-3-(methylamino)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-(methylamino)pyrazine
- Pyrazine-2-thiocarboxamide
- 2,3-bis(2-pyridyl)pyrazine
Uniqueness
2-Amino-3-(methylamino)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-N-methylpyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H2,6,8)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEALMDLAOASIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587620 |
Source
|
Record name | N~2~-Methylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84996-40-7 |
Source
|
Record name | N~2~-Methylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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